

An In-Depth Technical Guide to 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide

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Compound of Interest

Compound Name: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

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Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and primary applications of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide. This organophosphorus compound, a key reagent in modern organic synthesis, is particularly valued for its role in the Horner-Wadsworth-Emmons reaction to produce α,β -unsaturated Weinreb amides, which are versatile intermediates in the synthesis of complex molecules, including pharmaceutically active compounds. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and illustrates its primary chemical transformation and synthetic route through detailed diagrams.

Chemical Structure and Properties

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide, also known by its synonym **Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate**, is an organophosphorus compound with the molecular formula $C_8H_{18}NO_5P$.^[1] Its structure features a phosphonate group attached to an N-methoxy-N-methylacetamide moiety. This unique combination of functional groups imparts its utility as a stabilized phosphonate carbanion precursor.

Physicochemical and Spectroscopic Data

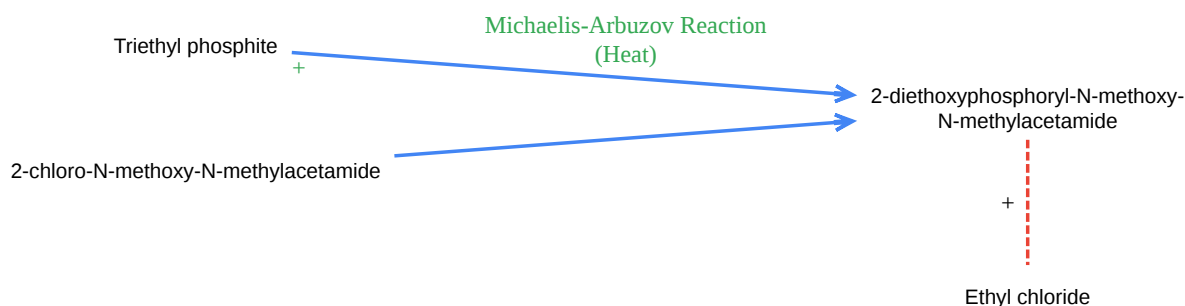
A summary of the key physicochemical and computed properties of the compound is presented in Table 1. While comprehensive, publicly available experimental spectra are limited, references to ^1H NMR, ^{13}C NMR, IR, and GC-MS spectra can be found in the PubChem database, indicating their existence.^[1]

Table 1: Physicochemical and Computed Properties of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide

Property	Value	Source
IUPAC Name	2-diethoxyphosphoryl-N-methoxy-N-methylacetamide	PubChem ^[1]
CAS Number	124931-12-0	PubChem ^[1]
Molecular Formula	C ₈ H ₁₈ NO ₅ P	PubChem ^[1]
Molecular Weight	239.21 g/mol	PubChem ^[1]
Appearance	Colorless liquid	Chem-Impex ^[2]
Boiling Point	90 °C @ 17 mmHg	Chem-Impex ^[2]
Density	1.163 g/mL at 25 °C	Chem-Impex ^[2]
Refractive Index	n ₂₀ /D 1.455	Chem-Impex ^[2]
XLogP3-AA	-0.2	PubChem ^[1]
Hydrogen Bond Donor Count	0	PubChem ^[1]
Hydrogen Bond Acceptor Count	5	PubChem ^[1]
Rotatable Bond Count	7	PubChem ^[1]

Synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide

The most established method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide, the likely precursors are triethyl phosphite and 2-chloro-N-methoxy-N-methylacetamide.



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Caption: Proposed synthetic pathway for 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general principles of the Michaelis-Arbuzov reaction and has not been directly extracted from a peer-reviewed publication for this specific compound.

Materials:

- 2-chloro-N-methoxy-N-methylacetamide
- Triethyl phosphite
- Anhydrous toluene (or another suitable high-boiling solvent)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

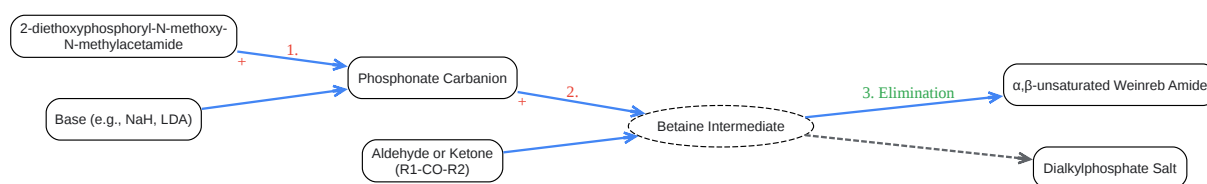
Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).
- **Charging the Reactants:** 2-chloro-N-methoxy-N-methylacetamide (1.0 equivalent) is dissolved in a minimal amount of anhydrous toluene and charged into the reaction flask. Triethyl phosphite (1.1 to 1.2 equivalents) is placed in the dropping funnel.
- **Reaction Conditions:** The reaction flask is heated to a gentle reflux (approximately 110-120 °C). The triethyl phosphite is added dropwise to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution. The reaction is typically heated for an additional 2-4 hours after the addition is complete to ensure full conversion.
- **Work-up and Purification:**
 - The reaction mixture is cooled to room temperature.
 - The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.
 - The crude product is then purified by vacuum distillation to yield 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide as a colorless liquid.

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

The primary utility of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable and stereoselective method for the formation of alkenes. Specifically, this reagent is used to synthesize α,β -unsaturated N-methoxy-N-methylamides, commonly known as Weinreb amides.

These products are valuable intermediates as they can be readily converted to α,β -unsaturated ketones or aldehydes.



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Caption: General workflow of the Horner-Wadsworth-Emmons reaction using the title compound.

The HWE reaction using this phosphonate reagent is instrumental in the synthesis of various complex natural products and pharmaceutically active molecules, including antitumor agents like bryostatin analogs.

Role in Drug Development

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is not typically a pharmacologically active compound itself and is not known to be directly involved in any specific signaling pathways. Its significance in drug development is as a critical building block in the synthesis of more complex molecules that may possess biological activity. The Weinreb amides formed from its use in the HWE reaction are stable intermediates that allow for the controlled and high-yield synthesis of ketones, which are common functionalities in many drug candidates. The ability to construct these carbon-carbon bonds with high stereoselectivity is crucial in the development of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic effect.

Safety and Handling

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is a valuable synthetic reagent for organic chemists, particularly those involved in the synthesis of complex molecules for pharmaceutical and other applications. Its primary utility lies in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of α,β -unsaturated Weinreb amides. While detailed experimental data in the public domain is somewhat limited, its physicochemical properties are well-documented, and a reliable synthetic route via the Michaelis-Arbuzov reaction can be proposed. Its role as a synthetic intermediate underscores its importance in the toolbox of modern organic synthesis and, by extension, in the early stages of drug discovery and development.

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References

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- 2. benchchem.com [benchchem.com]
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